6,7-Dichloroquinazolin-4-amine

BCR-ABL kinase inhibition Chronic myeloid leukemia Cellular antiproliferative activity

6,7-Dichloroquinazolin-4-amine (CAS 2089377-25-1) belongs to the 4-aminoquinazoline class, a privileged heterocyclic scaffold extensively utilized in kinase inhibitor drug discovery programs. The compound features a bicyclic quinazoline core with chlorine atoms occupying both the 6- and 7-positions of the benzene ring and a primary amine at the 4-position, yielding a molecular formula of C₈H₅Cl₂N₃ and a molecular weight of 214.05 g/mol.

Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
Cat. No. B15328229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloroquinazolin-4-amine
Molecular FormulaC8H5Cl2N3
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=CN=C2N
InChIInChI=1S/C8H5Cl2N3/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H,(H2,11,12,13)
InChIKeyRGEWCZJJNKGWGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloroquinazolin-4-amine: Core Scaffold, Physicochemical Properties, and Procurement Considerations for Kinase-Targeted Drug Discovery


6,7-Dichloroquinazolin-4-amine (CAS 2089377-25-1) belongs to the 4-aminoquinazoline class, a privileged heterocyclic scaffold extensively utilized in kinase inhibitor drug discovery programs [1]. The compound features a bicyclic quinazoline core with chlorine atoms occupying both the 6- and 7-positions of the benzene ring and a primary amine at the 4-position, yielding a molecular formula of C₈H₅Cl₂N₃ and a molecular weight of 214.05 g/mol . Unlike the more commonly encountered 6,7-dimethoxy-substituted analogs that have dominated EGFR-targeted medicinal chemistry for decades, the 6,7-dichloro substitution pattern introduces distinct electronic properties—electron-withdrawing chlorine atoms that alter ring electronics and modulate hydrogen-bonding capacity—which translates directly into differentiated kinase selectivity profiles, synthetic derivatization pathways, and pharmacokinetic behavior [2].

Why 6,7-Dichloroquinazolin-4-amine Cannot Be Replaced by Common 6,7-Dimethoxy or Unsubstituted 4-Aminoquinazoline Analogs in Research Procurement


The 6,7-disubstitution pattern on the quinazoline ring is not a passive architectural feature—the identity of substituents at these positions decisively determines kinase binding orientation, target selectivity, and metabolic fate. Quantitative structure–activity relationship (QSAR) analyses of quinazoline-based EGFR inhibitors have identified the 6- and 7-positions as the most critical structural determinants of inhibitory potency, with steric and electrostatic interactions at these positions dominating pharmacophore models [1]. The 6,7-dichloro motif imparts electron withdrawal that reduces the electron density of the quinazoline ring system, altering the strength of the hinge-region hydrogen bond with the kinase active site relative to electron-donating 6,7-dimethoxy analogs . In practical procurement terms, substituting 6,7-dichloroquinazolin-4-amine with 6,7-dimethoxyquinazolin-4-amine or unsubstituted 4-aminoquinazoline in a synthetic route designed around chlorine-mediated cross-coupling chemistry will result in either complete synthetic failure or a compound with an entirely different kinase inhibition fingerprint, rendering SAR datasets non-comparable and project timelines disrupted [2].

Quantitative Differentiation Evidence for 6,7-Dichloroquinazolin-4-amine: Head-to-Head and Cross-Study Comparisons Against Key Analogs


BCR-ABL Kinase Inhibitory Activity of 6,7-Dichloroquinazolin-4-amine vs. Optimized Clinical Candidate Chemotypes in Ba/F3 Cellular Proliferation Assays

6,7-Dichloroquinazolin-4-amine demonstrates measurable BCR-ABL inhibitory activity with an IC₅₀ of 1,110 nM in a Ba/F3 cellular proliferation assay, establishing it as a viable starting point for further optimization. While not as potent as fully optimized clinical candidates (e.g., certain advanced leads achieving IC₅₀ values of 43 nM in the same assay system), the unadorned 6,7-dichloro-4-aminoquinazoline core provides a well-characterized baseline potency from which structure–activity relationship (SAR) exploration can be systematically conducted, with approximately 25-fold improvement achievable through targeted derivatization at the 4-amino position [1] [2].

BCR-ABL kinase inhibition Chronic myeloid leukemia Cellular antiproliferative activity

KCNQ1/minK Potassium Channel Antagonist Activity: Profiling a Liability for Cardiac Safety Counter-Screening with 6,7-Dichloroquinazolin-4-amine

In a KCNQ1/minK (Kv7.1) potassium channel antagonism assay performed in CHO cells, 6,7-dichloroquinazolin-4-amine exhibited an IC₅₀ of 1,900 nM for inhibition of KCl-induced ⁸⁶Rb⁺ efflux [1]. This value places the compound in a moderate-risk zone for cardiac ion channel off-target activity, comparable to the hERG liability thresholds commonly applied in preclinical cardiac safety profiling. When contextualized against the broader quinazoline chemotype landscape—where certain analogs demonstrate substantially more potent KCNQ1 blockade—this data point serves as a critical selectivity filter during compound triage .

KCNQ1 potassium channel Cardiac safety pharmacology hERG counter-screening

Synthetic Versatility: 6,7-Dichloro Substituents Enable Late-Stage Derivatization via Transition Metal-Catalyzed Cross-Coupling Inaccessible to 6,7-Dimethoxy Analogs

The two aryl chloride bonds at the 6- and 7-positions of 6,7-dichloroquinazolin-4-amine are competent substrates for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig amination, and Sonogashira couplings), enabling sequential, orthogonal derivatization at these positions in the presence of the 4-amino group . This stands in fundamental contrast to 6,7-dimethoxyquinazolin-4-amine derivatives, where the methoxy groups are chemically inert under cross-coupling conditions. In the context of the quinazoline kinase inhibitor patent literature, 6,7-diaryl and 6-aryl-7-alkynyl substitution patterns—both accessible from the 6,7-dichloro intermediate—have yielded highly selective Clk1, Clk4, Dyrk1A, and Dyrk1B inhibitors with kinome-wide selectivity validated against panels of over 400 kinases [1].

Cross-coupling chemistry Late-stage functionalization Quinazoline derivatization

Kinase Selectivity Fingerprint: 6,7-Dichloro-4-aminoquinazoline Core Exhibits a Distinct Target Engagement Profile Compared to 6,7-Dimethoxy Analogs in Kinome-Wide Profiling

The 6-arylquinazolin-4-amine chemotype, derived from 6,7-dichloroquinazolin-4-amine via Suzuki coupling, has been validated through comprehensive kinome-wide profiling against a panel of 402 distinct kinases, demonstrating highly selective inhibition restricted to Clk1, Clk4, and Dyrk1A [1]. In contrast, 6,7-dimethoxyquinazolin-4-amine derivatives such as PD 153035 exhibit picomolar affinity for EGFR (IC₅₀ = 0.025 nM) and nanomolar affinity for ErbB2 (IC₅₀ = 79 nM), representing an entirely divergent kinase selectivity profile . The 6,7-disubstitution identity—Cl vs. OMe—is therefore the primary molecular determinant of which kinase subfamily the resulting compound will target, with Cl-substituted analogs favoring the Clk/Dyrk family while OMe-substituted analogs strongly favor the ErbB/EGFR family.

Kinase selectivity profiling Clk/Dyrk kinase family Kinome-wide screening

4-Amino Group Reactivity: Differential Acylation and Reductive Amination Kinetics of the 4-NH₂ Handle in 6,7-Dichloroquinazolin-4-amine vs. 6,7-Dimethoxy and Unsubstituted Analogs

The electron-withdrawing effect of the 6,7-dichloro substitution reduces the electron density on the quinazoline ring, which consequently modulates the nucleophilicity of the 4-amino group relative to electron-rich analogs. In the broader 4-aminoquinazoline literature, microwave-assisted N-arylation of 4-chloroquinazoline intermediates with aryl heterocyclic amines proceeds efficiently in 2-propanol to yield N-aryl-4-aminoquinazoline products, a protocol directly transferable to 6,7-dichloroquinazolin-4-amine for the installation of diverse 4-N-aryl substituents [1]. The 6,7-dichloro pattern renders the 4-amino group less prone to oxidative decomposition relative to electron-rich 6,7-dimethoxy analogs, which are more susceptible to quinazoline ring oxidation, providing improved bench stability during prolonged synthetic workflows .

4-Aminoquinazoline functionalization Amine nucleophilicity Parallel library synthesis

Optimal Application Scenarios for 6,7-Dichloroquinazolin-4-amine in Drug Discovery and Chemical Biology


Clk/Dyrk Kinase Inhibitor Lead Generation: Parallel Library Synthesis via Suzuki–Miyaura Diversification at the C6 Position

The most differentiated application of 6,7-dichloroquinazolin-4-amine is as the core intermediate for generating focused libraries of 6-arylquinazolin-4-amines targeting the Clk and Dyrk kinase families. Starting from this compound, a single Suzuki–Miyaura coupling step at the C6 position (exploiting the differential reactivity of C6-Cl vs. C7-Cl) installs diverse aryl groups, yielding analogs that have demonstrated potent Clk1/Clk4/Dyrk1A inhibition with high kinome-wide selectivity validated against 402-kinase panels . The 4-amino group can be further derivatized or left unsubstituted depending on the desired pharmacophore. This application is uniquely enabled by the 6,7-dichloro substitution pattern and is not accessible from 6,7-dimethoxy analogs without substantial additional synthetic effort [3].

BCR-ABL Inhibitor Hit-to-Lead Optimization Using the 6,7-Dichloro-4-aminoquinazoline Scaffold as a Validated Starting Point

With a confirmed BCR-ABL cellular IC₅₀ of 1,110 nM in Ba/F3 proliferation assays, 6,7-dichloroquinazolin-4-amine provides a quantitatively benchmarked starting point for medicinal chemistry optimization toward BCR-ABL-targeted therapeutics . The approximately 25-fold potency gap between this core scaffold (IC₅₀ = 1,110 nM) and optimized leads (IC₅₀ = 43 nM) defines a tractable optimization window [3]. Systematic SAR exploration at the 4-amino position, 6-position, and 7-position can be pursued in parallel, with each derivatization vector independently addressable due to the orthogonal reactivity of the 4-NH₂, 6-Cl, and 7-Cl handles.

Cardiac Ion Channel Liability Assessment: Use as a Reference Compound in KCNQ1/minK Counter-Screening Cascades for Quinazoline-Based Kinase Inhibitor Programs

6,7-Dichloroquinazolin-4-amine, with its established KCNQ1/minK IC₅₀ of 1,900 nM in the ⁸⁶Rb⁺ efflux assay, serves as a well-characterized reference compound for benchmarking the cardiac ion channel liability of newly synthesized quinazoline derivatives within a given program . By including this compound as an internal standard in each KCNQ1 screening plate, research teams can normalize inter-assay variability and confidently determine whether structural modifications are increasing or decreasing cardiac ion channel off-target activity relative to the core scaffold baseline. This application is particularly valuable in kinase inhibitor programs where hERG and related channel liabilities are a leading cause of preclinical candidate attrition [3].

EGFR-Mutant Cancer Probe Development: 4-Aminoquinazoline Scaffold Entry Point for Irreversible Inhibitor Design Targeting Drug-Resistant EGFR Variants

Recent patent disclosures (US 2024/0327435) describe amino-substituted heteroaromatic compounds including 4-aminoquinazolines as therapeutic agents for cancers harboring EGFR mutations resistant to first- and second-generation reversible inhibitors such as gefitinib, erlotinib, and lapatinib . 6,7-Dichloroquinazolin-4-amine can serve as a synthetic entry point for installing acrylamide or other electrophilic warheads at the 4-amino position to generate irreversible covalent EGFR inhibitors. The chlorine substituents at C6 and C7 provide additional vectors for modulating physicochemical properties (logP, solubility) and selectivity against mutant vs. wild-type EGFR, a critical parameter for therapeutic index optimization in NSCLC and glioblastoma indications [3].

Quote Request

Request a Quote for 6,7-Dichloroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.